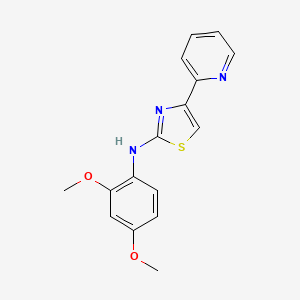
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, is an organic compound with a molecular formula of C7H10O2. It is a colorless solid that is soluble in water and organic solvents, and is used in a variety of applications in the pharmaceutical, chemical, and food industries.
Wirkmechanismus
The mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is not completely understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain.
Biochemical and Physiological Effects
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins. It has also been shown to have antioxidant properties, and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood, and its effects can vary depending on the concentration used.
Zukünftige Richtungen
In order to fully understand the mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, further research is needed to elucidate its biochemical and physiological effects. Additionally, further research is needed to identify new applications for this compound, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can be synthesized through a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and 2-methylprop-2-enoic acid in the presence of an acid catalyst, and the second step involves the reaction of the resulting product with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has been studied extensively in the scientific community, and has been found to have a variety of applications in the pharmaceutical, chemical, and food industries. It has been used as a reagent in the synthesis of novel compounds with potential bioactive properties, as an inhibitor of cyclooxygenase-2 enzyme, and as an antioxidant.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the condensation of 2-methylacetoacetic acid with 1-methyl-1H-pyrazol-4-carboxaldehyde, followed by decarboxylation and oxidation to yield the final product.", "Starting Materials": [ "2-methylacetoacetic acid", "1-methyl-1H-pyrazol-4-carboxaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-methylacetoacetic acid with 1-methyl-1H-pyrazol-4-carboxaldehyde in ethanol using sodium hydroxide as a catalyst to yield (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol.", "Step 2: Decarboxylation of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol using hydrochloric acid and sodium chloride to yield (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.", "Step 3: Oxidation of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid using sodium bicarbonate and water to yield the final product, (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid." ] } | |
CAS-Nummer |
2334151-60-7 |
Produktname |
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



